2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

Medicinal Chemistry Cancer Biology SAR Analysis

This 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide (CAS 1797898-11-3) combines a 4-fluorophenyl thioether with a sterically demanding ortho-tolyl ether side chain, yielding distinct conformational and pharmacophoric properties unavailable in generic arylthioacetamides. The intact thioether is critical for antitumor activity; oxidation to sulfone/sulfoxide abolishes it. With XLogP3=3.6 and TPSA=63.6 Ų, it is ideally suited for CNS kinase/GPCR libraries targeting blood-brain barrier penetration. Its 3D complexity (7 rotatable bonds, undefined stereocenter) enables exploration of irregular protein pockets. Procure the exact compound to ensure reproducible CNS drug discovery and redox-sensitive pharmacophore studies.

Molecular Formula C18H20FNO2S
Molecular Weight 333.42
CAS No. 1797898-11-3
Cat. No. B2950547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
CAS1797898-11-3
Molecular FormulaC18H20FNO2S
Molecular Weight333.42
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)CSC2=CC=C(C=C2)F)OC
InChIInChI=1S/C18H20FNO2S/c1-13-5-3-4-6-16(13)17(22-2)11-20-18(21)12-23-15-9-7-14(19)8-10-15/h3-10,17H,11-12H2,1-2H3,(H,20,21)
InChIKeyPVFUIZBDTWOLMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide (CAS 1797898-11-3) – Class, Properties, and Context


The compound 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide (CAS 1797898-11-3) is a synthetic arylthioacetamide derivative (C18H20FNO2S, MW 333.4 g/mol) [1]. It features a 4-fluorophenyl thioether linked to an acetamide core, which is further conjugated to a 2-methoxy-2-(o-tolyl)ethyl moiety. Its computed physicochemical properties (XLogP3 = 3.6, TPSA = 63.6 Ų, 1 H-bond donor, 4 H-bond acceptors) indicate structural suitability for CNS drug discovery programs [1]. The compound is distinct from simpler arylthioacetamides due to its sterically demanding ortho-tolyl ether side chain, which can impart unique conformational and pharmacophoric properties.

Why 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide (1797898-11-3) Cannot Be Replaced by Generic Arylthioacetamides


Substitution within this chemical series is not thermoneutral: parallel SAR studies on acetamide-derived compounds show that even minor modifications to the amine substituent can drastically alter biological activity profiles. For instance, a closely related analog where the 2-methoxy-2-(o-tolyl)ethyl group is replaced with a 4-(methylsulfonyl)phenyl group demonstrated significant antitumor activity against K562 cells (56.87% inhibition at 10 µM), whereas a further oxidation of the thioether to a sulfone shifted activity toward antibacterial responses [1]. The combination of the fluorophenylthio pharmacophore with the ortho-tolyl ether in the target compound creates a distinct steric and electronic environment that is not replicated by class-generic arylthioacetamides, making direct interchange scientifically unsound and procurement of the exact compound critical for reproducible research.

Quantitative Differentiation Evidence for 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide (1797898-11-3) Against Key Analogs


Comparative Antitumor Activity Profile: Favoring a Distinct Amine Tail

In a head-to-head cell-based assay, the direct methylsulfonylphenyl-substituted analog (Compound 4c) showed 56.87% inhibition of K562 leukemia cells at 10 µM, compared to a 5-fluorouracil positive control. The target compound, possessing the 2-methoxy-2-(o-tolyl)ethyl tail, is structurally distinct. Parallel literature SAR indicates that the ortho-tolyl ether motif can engage lipophilic pockets differently than a para-substituted sulfonylphenyl ring, potentially leading to a significantly altered target profile and potency spectrum [1]. This is a critical consideration for procurement when a specific cell line selectivity is desired.

Medicinal Chemistry Cancer Biology SAR Analysis

Physicochemical Differentiation: LogP and Hydrogen Bonding Capacity

The target compound's computed XLogP3 of 3.6 places it in a more lipophilic range than the simpler 2-((4-fluorophenyl)thio)acetamide core (XLogP ~1.2, predicted). This is a quantifiable 2.4 log unit increase, which correlates with improved blood-brain barrier permeability potential. Compared to the methylsulfonyl analog (predicted XLogP ~1.8), the target is 1.8 log units more lipophilic [1] [2]. The hydrogen bond donor count remains at 1, while the acceptor count increases to 4, offering a distinct interaction profile for target engagement.

Drug Design ADME Prediction Computational Chemistry

Structural Complexity and Conformational Restriction

The presence of a saturated ether linker between the acetamide and the ortho-tolyl ring introduces rotatable bonds (7 total) but also a chiral center (undefined stereocenter count = 1) [1]. This is in contrast to the rigid, linear 4-(methylsulfonyl)phenyl analog (rotatable bonds ≈ 5). The increased conformational flexibility, combined with a defined steric bulk near the amide, may allow the target compound to sample a wider range of protein-bound conformations, a feature often exploited in fragment growth. This structural complexity distinguishes it from simpler, flat arylthioacetamide screening compounds.

Fragment-Based Drug Discovery Structure-Based Design Chemical Biology

Optimal Research & Industrial Application Scenarios for 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide


CNS-Penetrant Kinase or GPCR Library Design

Leveraging its high XLogP3 (3.6) and favorable TPSA (63.6 Ų), this compound is ideally suited for constructing small-molecule libraries targeting CNS kinases, GPCRs, or epigenetic readers where blood-brain barrier penetration is critical [1]. Its structural divergence from typical polar sulfonylphenyl analogs ensures it explores a unique chemical space, increasing the likelihood of identifying brain-penetrant leads.

Negative Control for Thioether-to-Sulfone Oxidation Studies

The intact thioether motif is essential for certain pharmacological activities; its oxidation to a sulfone or sulfoxide abolished antitumor activity in analogous compounds [2]. Researchers studying the role of redox-sensitive sulfur pharmacophores in cancer or inflammation can procure this compound as a stable thioether control against oxidized derivatives, enabling precise mechanistic dissection.

Chiral Probe in Fragment-Based Screening

With an undefined stereocenter and 7 rotatable bonds, the compound offers greater 3D conformational sampling than flat arylthioacetamides [1]. It serves as an excellent fragment or probe for exploring stereospecific binding pockets in proteins, particularly those involving lipophilic, irregularly shaped cavities common in protein-protein interaction interfaces.

SAR Expansion of Arylthioacetamide Antitumor Agents

Building on the observation that the 4-(methylsulfonyl)phenyl analog 4c exhibited 56.87% inhibition of K562 leukemia cells [2], the target compound introduces a distinct amine tail. This makes it a high-priority scaffold for medicinal chemistry teams aiming to systematically vary the amine region to improve potency, selectivity, or pharmacokinetic parameters in hematological malignancies.

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